molecular formula C17H21ClN2O3 B14981770 2-(2-chlorophenoxy)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]acetamide

2-(2-chlorophenoxy)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]acetamide

Cat. No.: B14981770
M. Wt: 336.8 g/mol
InChI Key: SXBDYFHJTQQJCL-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenoxy group, a dimethylamino group, and a furan ring. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

    Introduction of the Dimethylamino Group:

    Formation of the Furan Ring: The furan ring is introduced via a cyclization reaction involving a suitable precursor.

    Final Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the dimethylamino-furan intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)acetamide: Lacks the dimethylamino and furan groups.

    N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]acetamide: Lacks the chlorophenoxy group.

    2-(2-chlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide: Lacks the furan ring.

Uniqueness

The presence of the chlorophenoxy group, dimethylamino group, and furan ring in 2-(2-chlorophenoxy)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]acetamide makes it unique compared to the similar compounds listed above. These structural features may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C17H21ClN2O3

Molecular Weight

336.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]acetamide

InChI

InChI=1S/C17H21ClN2O3/c1-12-8-9-16(23-12)14(20(2)3)10-19-17(21)11-22-15-7-5-4-6-13(15)18/h4-9,14H,10-11H2,1-3H3,(H,19,21)

InChI Key

SXBDYFHJTQQJCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)COC2=CC=CC=C2Cl)N(C)C

Origin of Product

United States

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